molecular formula C6H7F3N2O2 B8665802 3-Methyl-5-(trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 85199-73-1

3-Methyl-5-(trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B8665802
CAS No.: 85199-73-1
M. Wt: 196.13 g/mol
InChI Key: CVYSNTWAPHQCOI-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C6H7F3N2O2 and its molecular weight is 196.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

85199-73-1

Molecular Formula

C6H7F3N2O2

Molecular Weight

196.13 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H7F3N2O2/c1-11-4(12)3(6(7,8)9)2-10-5(11)13/h3H,2H2,1H3,(H,10,13)

InChI Key

CVYSNTWAPHQCOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(CNC1=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of α-trifluoromethylacrylic acid (700 mg; 5.0 mmoles) and methylurea (370 mg; 5.0 mmoles) in DMF (5 ml) was heated at 80° C. with stirring for 3 hours. After cooling to 0° C., a solution of dicyclohexylcarbodiimide (DCC) (1.05 g; 5.1 mmoles) in 3 ml of DMF was added dropwise. The mixture was stirred for 1 hour, and the precipitated solid was filtered off and washed with ethyl acetate. The solvent was evaporated under reduced pressure from the combined filtrates. The residue was purified by a column chromatography on silica gel (ethyl acetate:chloroform=1:3) to give 424 mg (yield: 43%) of 3-methyl-5-trifluoromethyl-5,6-dihydrouracil (OF-2) and 174 mg (yield: 18%) of 1-methyl-5-trifluoromethyl-5,6-dihydrouracil (OF-3).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of α-trifluoromethylacrylic acid (700 mg; 5.0 mmoles) and methylurea (407 mg; 5.5 mmoles) in DMF (3 ml) was heated at 90° C. with stirring for 4 hours. DMF was evaporated under reduced pressure. The residue was purified by a column chromatography on silica gel to give 118 mg (yield 12%) of 1-methyl-5-trifluoromethyl-5,6-dihydrouracil (OF-3), 20 mg (yield: 2%) of 3-methyl-5-trifluoromethyl-5,6-dihydrouracil and 706 mg (yield: 66%) of 1-(2-hydroxycarbonyl-3,3,3-trifluoropropyl)-3-methylurea.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of DCC (428 mg; 2.1 mmoles) in DMF (1 ml) was added dropwise to a solution of 1-(2-hydroxycarbonyl-3,3,3-trifluoropropyl)-3-methylurea (428 mg; 2.0 mmoles) obtained above in DMF (2 ml). The mixture was stirred for 1 hour, and the precipitated solid was filtered off and washed with ethyl acetate. The solvents were evaporated under reduced pressure from the combined filtrates. The residue was purified by a column chromatography on silica gel (ethyl acetate:chloroform=1:1) to give 368 mg (yield: 94%) of 3-methyl-5-trifluoromethyl-5,6-dihydrouracil (OF-2).
Name
Quantity
428 mg
Type
reactant
Reaction Step One
Name
1-(2-hydroxycarbonyl-3,3,3-trifluoropropyl)-3-methylurea
Quantity
428 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of α-trifluoromethylacrylic acid (700 mg; 5.0 mmoles) and methylurea (378 mg; 5.1 mmoles) in DMF (5 ml) was cooled to 0° C., and a solution of DCC (1.07 g; 5.2 mmoles) in DMF (3 ml) was added dropwise. The mixture was stirred for 1 hour, and the precipitated solid was filtered off and washed with ethyl acetate. DMF was evaporated under reduced pressure from the combined filtrates. The residue was purified by a column chromatography on silica gel (ethyl acetate:chloroform=1:3) to give 420 mg (yield: 43%) of 1-methyl-5-trifluoromethyl-5,6-dihydrouracil (OF-3) and 30 mg (yield: 15%) of 3-methyl-5-trifluoromethyl-5,6-dihydrouracil (OF-2).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of methylurea (148 mg; 2.0 mmoles) in DMF (2 ml) was cooled to 0° C., and α-trifluoromethylacryloyl chloride (317 mg; 2.0 mmoles) was added dropwise. The mixture was stirred at room temperature for 1 hour, and water (20 ml) was added. The mixture was extracted with methylene chloride (20 ml×1, 10 ml×2). The combined extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by a column chromatography on silica gel (chloroform:ethyl acetate=3:1) to give 39 mg (yield: 10%) of 1-methyl-5-trifluoromethyl-5,6-dihydrouracil (OF-3) and 117 mg (yield: 30%) of 3-methyl-5-trifluoromethyl-5,6-dihydrouracil (OF-2).
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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